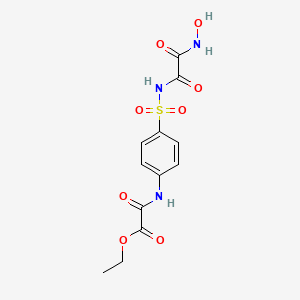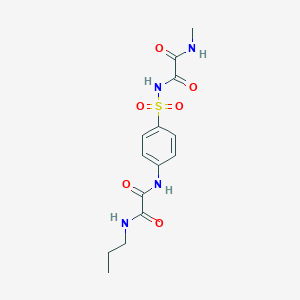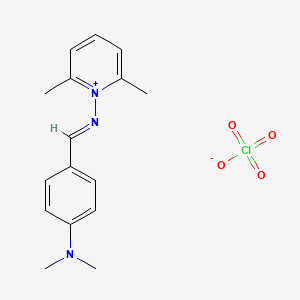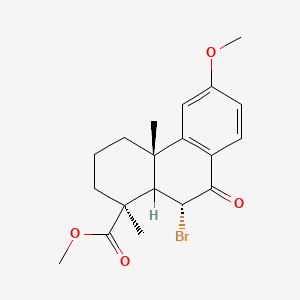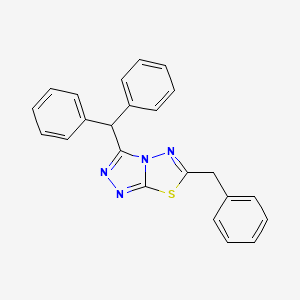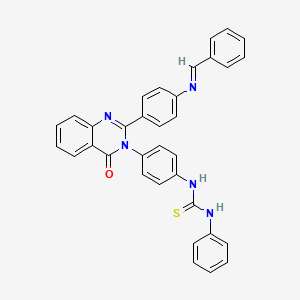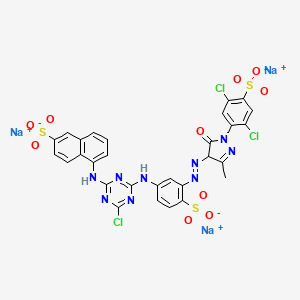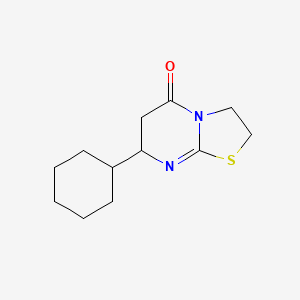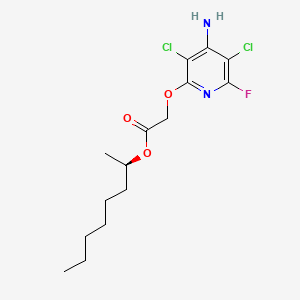
(R)-Fluroxypyr-meptyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Fluroxypyr-meptyl is a synthetic organic compound widely used as a herbicide. It is specifically designed to control broadleaf weeds in various crops, including cereals, maize, and grasslands. The compound is known for its selective action, targeting unwanted plants while leaving the desired crops unharmed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Fluroxypyr-meptyl typically involves several steps, starting from readily available precursors. The process often includes halogenation, esterification, and purification steps. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of ®-Fluroxypyr-meptyl is carried out in large-scale reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as continuous flow synthesis and automated control systems are employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: ®-Fluroxypyr-meptyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in ®-Fluroxypyr-meptyl, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ®-Fluroxypyr-meptyl is studied for its unique reactivity and potential as a building block for synthesizing other compounds. Researchers explore its behavior under different conditions to develop new synthetic methodologies.
Biology: In biological research, the compound is used to study plant physiology and the mechanisms of herbicide resistance. It serves as a model compound to investigate how plants metabolize and detoxify herbicides.
Medicine: While primarily used in agriculture, ®-Fluroxypyr-meptyl’s structure and reactivity make it a subject of interest in medicinal chemistry. Researchers explore its potential as a lead compound for developing new pharmaceuticals.
Industry: In the agricultural industry, ®-Fluroxypyr-meptyl is a key component in herbicide formulations. Its effectiveness and selectivity make it a valuable tool for weed management in various crops.
Mecanismo De Acción
®-Fluroxypyr-meptyl exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts the normal growth processes of broadleaf weeds, leading to uncontrolled growth and eventual death. The compound targets specific molecular pathways involved in cell division and elongation, making it highly effective against a wide range of weed species.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
Dicamba: A herbicide that also mimics auxin activity in plants.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar in structure and function to ®-Fluroxypyr-meptyl.
Uniqueness: ®-Fluroxypyr-meptyl stands out due to its high selectivity and effectiveness at lower application rates. Its unique chemical structure allows for better absorption and translocation within plants, enhancing its herbicidal activity.
By understanding the detailed aspects of ®-Fluroxypyr-meptyl, researchers and industry professionals can better utilize this compound in various applications, contributing to advancements in agriculture, chemistry, and beyond.
Propiedades
Número CAS |
851041-25-3 |
|---|---|
Fórmula molecular |
C15H21Cl2FN2O3 |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
[(2R)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m1/s1 |
Clave InChI |
OLZQTUCTGLHFTQ-SECBINFHSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
SMILES canónico |
CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12745927.png)
